3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C18H21NO It is a benzamide derivative, characterized by the presence of two methyl groups on the benzene ring and an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-isopropylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.
Reduction: Formation of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]amine.
Substitution: Formation of halogenated derivatives of the benzamide.
Scientific Research Applications
3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anti-inflammatory research, it may modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Another benzamide derivative with a piperazine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different substituents.
Uniqueness
3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethyl-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-7-9-17(10-8-15)19-18(20)16-6-5-13(3)14(4)11-16/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPKUZPEPGECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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